REACTION_CXSMILES
|
[F:1][C:2]([F:11])([CH:5]([F:10])[C:6]([F:9])([F:8])[F:7])[CH2:3][OH:4].C(N(CC)CC)C.COC(C)(C)C.[CH2:25]([O:27][C:28](Cl)=[O:29])[CH3:26]>O>[C:28](=[O:29])([O:4][CH2:3][C:2]([F:11])([F:1])[CH:5]([F:10])[C:6]([F:9])([F:7])[F:8])[O:27][CH2:25][CH3:26]
|
Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(C(F)(F)F)F)F
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for an additional 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Example 3 was prepared
|
Type
|
TEMPERATURE
|
Details
|
was maintained at a temperature between 5° C. and 15° C. with a carbon dioxide/water bath
|
Type
|
ADDITION
|
Details
|
To the stirred mix
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 5° C. and 15° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted twice with 100 mL portions of methyl-t-butyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with a 100 mL portion of distilled water
|
Type
|
CUSTOM
|
Details
|
The ether was removed by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The remaining sample was purified by fractional distillation
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(OCC)(OCC(C(C(F)(F)F)F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |